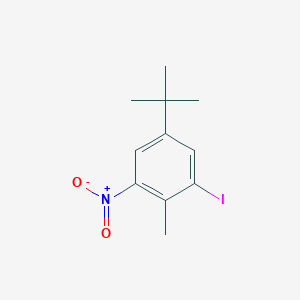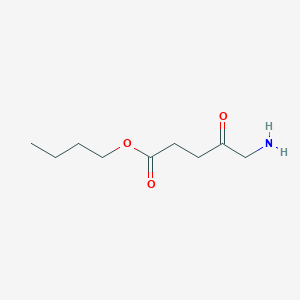![molecular formula C12H10ClFN2O B12573529 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- CAS No. 642084-15-9](/img/structure/B12573529.png)
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- is a chemical compound with the molecular formula C12H10ClFN2O. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of both chlorine and fluorine atoms in its structure makes it particularly interesting due to the unique properties these halogens impart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-4-fluorobenzyl alcohol with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Oxidation and Reduction: The amino group in the pyridine ring can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce nitro derivatives.
Scientific Research Applications
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the halogenated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-pyridinamine
- 3-Fluoro-4-chlorobenzyl alcohol
- 4-Chloro-3-fluoropyridine
Uniqueness
The uniqueness of 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
642084-15-9 |
|---|---|
Molecular Formula |
C12H10ClFN2O |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
WQNJSCMQJCHQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


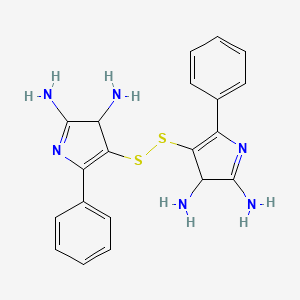
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

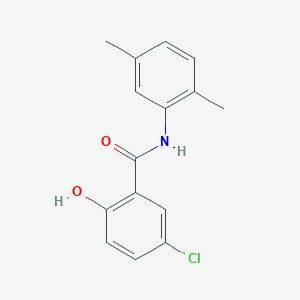
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)
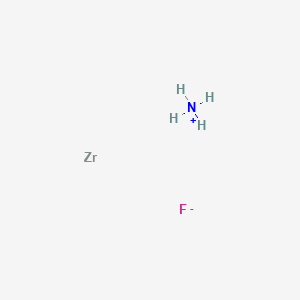
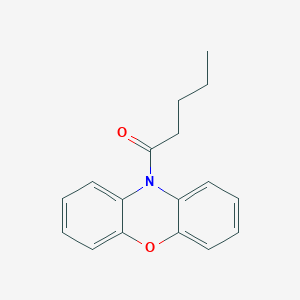
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
